molecular formula C9H12N2O B12965233 1-Methoxy-5,6,7,8-tetrahydrophthalazine

1-Methoxy-5,6,7,8-tetrahydrophthalazine

Cat. No.: B12965233
M. Wt: 164.20 g/mol
InChI Key: SJXJOXLYZYGWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-5,6,7,8-tetrahydrophthalazine is a nitrogen-containing heterocyclic compound It is structurally characterized by a phthalazine ring system that is partially hydrogenated and substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with hydrazine hydrate can lead to the formation of the desired phthalazine derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

1-Methoxy-5,6,7,8-tetrahydrophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methoxy-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Methoxy-5,6,7,8-tetrahydronaphthalene
  • 1-Chloro-4-methoxy-5,6,7,8-tetrahydrophthalazine
  • 5-Methoxy-1-indanone

Comparison: 1-Methoxy-5,6,7,8-tetrahydrophthalazine is unique due to its specific substitution pattern and the presence of a phthalazine ring system. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-methoxy-5,6,7,8-tetrahydrophthalazine

InChI

InChI=1S/C9H12N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h6H,2-5H2,1H3

InChI Key

SJXJOXLYZYGWNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCCC2=CN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.